molecular formula C13H13ClN4O B1671741 Imazodan hydrochloride CAS No. 89198-09-4

Imazodan hydrochloride

Cat. No.: B1671741
CAS No.: 89198-09-4
M. Wt: 276.72 g/mol
InChI Key: BFIMZKOUNDYWCE-UHFFFAOYSA-N
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Description

Imazodan hydrochloride is a selective inhibitor of phosphodiesterase III, which increases myocardial contractility by blocking the degradation of cyclic adenosine monophosphate (cAMP). This compound is primarily used as a cardiotonic agent to improve the contractile function of the heart and serves as a peripheral vasodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imazodan hydrochloride involves several key steps:

    Starting Material: The reaction begins with 4-(1H-imidazol-1-yl)acetophenone.

    Formation of Intermediate: This compound reacts with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran to form methyl 4-(1H-imidazol-1-yl)-beta-oxobenzenepropanoate.

    Condensation Reaction: The intermediate undergoes condensation with ethyl bromoacetate using sodium hydride in tetrahydrofuran, resulting in ethyl 4-(1H-imidazol-1-yl)-beta-(methoxycarbonyl)-gamma-oxobenzenebutanoate.

    Hydrolytic Decarboxylation: The product is then subjected to hydrolytic decarboxylation in refluxing 6N hydrochloric acid to yield 4-(1H-imidazol-1-yl)-gamma-oxobenzenebutanoic acid.

    Cyclization: Finally, the compound is cyclized with hydrazine in refluxing ethanol to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Imazodan hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Imazodan hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Imazodan hydrochloride exerts its effects by selectively inhibiting phosphodiesterase III, an enzyme responsible for the degradation of cAMP. By blocking this enzyme, the compound increases cAMP levels, leading to enhanced myocardial contractility and improved heart function. The molecular targets involved include the phosphodiesterase III enzyme and the cAMP signaling pathway .

Comparison with Similar Compounds

    Pimobendan: Another phosphodiesterase III inhibitor with similar cardiotonic effects.

    Milrinone: A well-known phosphodiesterase III inhibitor used in the treatment of heart failure.

    Enoximone: Another compound with similar mechanisms of action and therapeutic applications.

Uniqueness: Imazodan hydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and efficacy in improving myocardial contractility. Its selective inhibition of phosphodiesterase III and peripheral vasodilatory effects make it a valuable compound in cardiovascular research and therapy .

Properties

CAS No.

89198-09-4

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H

InChI Key

BFIMZKOUNDYWCE-UHFFFAOYSA-N

SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Appearance

Solid powder

89198-09-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

84243-58-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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